molecular formula C16H16O2 B1358981 2,4-Dimethyl-3'-methoxybenzophenone CAS No. 750633-70-6

2,4-Dimethyl-3'-methoxybenzophenone

Cat. No. B1358981
CAS RN: 750633-70-6
M. Wt: 240.3 g/mol
InChI Key: RXJYHQFNLSZLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dimethyl-3’-methoxybenzophenone” is a chemical compound with the molecular formula C16H16O2 . It has a molecular weight of 240.3 . The compound is a light yellow oil .


Molecular Structure Analysis

The InChI code for “2,4-Dimethyl-3’-methoxybenzophenone” is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 . This indicates the presence of two methyl groups on the benzene ring and a methoxy group on the phenyl group .


Physical And Chemical Properties Analysis

“2,4-Dimethyl-3’-methoxybenzophenone” is a light yellow oil . It has a molecular weight of 240.3 . The InChI code for this compound is 1S/C16H16O2/c1-11-7-8-15 (12 (2)9-11)16 (17)13-5-4-6-14 (10-13)18-3/h4-10H,1-3H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : 2,4-Dimethyl-3'-methoxybenzophenone has been synthesized through various chemical reactions, involving precursors like 2,4-dihydroxybenzophenone and dimethyl sulfate. Different synthesis methods include catalysis by N-Octyldiethanolamine Borate and reactions in solvents like acetone, with variations in temperature and reaction times affecting yield and purity (Li Bin-dong, 2005); (Kong Xian-ming, 2006).

  • Stability in Chlorinated Water : Studies have explored the stability of various UV filters, including derivatives of this compound, in chlorinated water. The research indicated differing stability and the formation of halogenated by-products under specific conditions (N. Negreira et al., 2008).

  • Use in Advanced Material Synthesis : This compound has been involved in the creation of advanced materials like zinc phthalocyanine, which shows potential for applications in photodynamic therapy due to its properties like high singlet oxygen quantum yield (M. Pişkin et al., 2020).

Environmental and Biological Studies

  • Environmental Impact Studies : The diffusion of compounds including 2-hydroxy-4-methoxybenzophenone, a related chemical, in various polymers has been examined, providing insights into environmental interactions and behavior of such compounds (O. Cicchetti et al., 1968).

  • Analytical Methods in Biochemistry : Research has developed analytical methods for determining concentrations of 2-hydroxy-4-methoxybenzophenone and its metabolites in human serum, contributing to understanding its behavior in biological systems (Isuha Tarazona et al., 2013).

  • Understanding Photosynthesis and Herbicidal Action : Studies on 3,3'-dimethyl-4-methoxybenzophenone (NK-049) have provided insights into its effects on the biosynthesis of photosynthetic pigments in plants, potentially contributing to our understanding of herbicidal mechanisms (Yasuo Fujli et al., 2010).

  • Water Treatment : Novel adsorption resins functionalized with tertiary amine groups have been synthesized for the removal of benzophenone derivatives from water, demonstrating an environmentally friendly approach to water purification (Xia Zhou et al., 2018).

  • Endocrine Disrupting Effects and Reproductive Toxicity : Studies have reviewed the potential reproductive toxicity of benzophenone-3, a compound related to this compound, in both humans and animals, addressing concerns about its endocrine-disrupting effects (M. Ghazipura et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Dimethyl-3’-methoxybenzophenone plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction with these enzymes can lead to the formation of reactive metabolites, which may further interact with cellular components. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can bind to proteins, potentially altering their structure and function. These interactions are crucial for understanding the compound’s biochemical properties and its potential effects on biological systems .

Cellular Effects

2,4-Dimethyl-3’-methoxybenzophenone has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in altered levels of specific genes. These changes can impact cellular metabolism, leading to variations in the production and utilization of metabolic intermediates .

Molecular Mechanism

The molecular mechanism of 2,4-Dimethyl-3’-methoxybenzophenone involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, leading to inhibition or activation of their catalytic activity. For example, binding to cytochrome P450 enzymes can result in the formation of reactive metabolites, which may further interact with cellular components. Additionally, 2,4-Dimethyl-3’-methoxybenzophenone can interact with DNA, potentially causing changes in gene expression. These molecular interactions are essential for understanding the compound’s mechanism of action and its effects on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Dimethyl-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,4-Dimethyl-3’-methoxybenzophenone can degrade over time, leading to the formation of degradation products that may have different biological activities. Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of 2,4-Dimethyl-3’-methoxybenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on biological systems, while higher doses can lead to significant changes in cellular and physiological processes. Studies have shown that high doses of 2,4-Dimethyl-3’-methoxybenzophenone can cause toxic or adverse effects, including liver and kidney damage. These dosage-dependent effects are crucial for understanding the compound’s safety and potential therapeutic applications .

Metabolic Pathways

2,4-Dimethyl-3’-methoxybenzophenone is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its effects on metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 2,4-Dimethyl-3’-methoxybenzophenone within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding to proteins can affect the compound’s localization and distribution within tissues. These factors are important for understanding the compound’s bioavailability and its effects on biological systems .

Subcellular Localization

The subcellular localization of 2,4-Dimethyl-3’-methoxybenzophenone is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it may exert its biological effects. For example, 2,4-Dimethyl-3’-methoxybenzophenone can localize to the mitochondria, where it may affect mitochondrial function and energy production. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and its effects on cellular processes .

properties

IUPAC Name

(2,4-dimethylphenyl)-(3-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-11-7-8-15(12(2)9-11)16(17)13-5-4-6-14(10-13)18-3/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJYHQFNLSZLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641478
Record name (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

750633-70-6
Record name (2,4-Dimethylphenyl)(3-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.